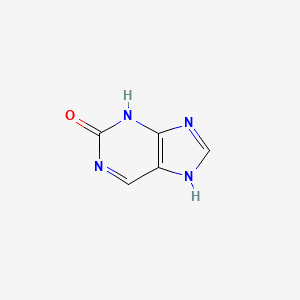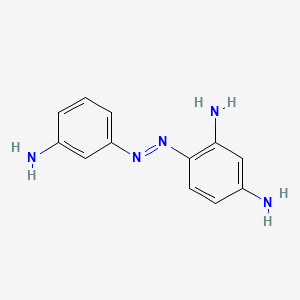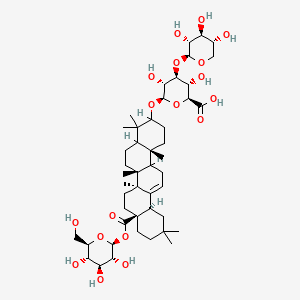
Quinoside D
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Quinoside D has a wide range of scientific research applications, including:
Biochemische Analyse
Biochemical Properties
Quinoside D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycosyltransferases, which are enzymes responsible for the transfer of sugar moieties to specific substrates . These interactions are essential for the glycosylation process, which is vital for the stability and function of many proteins. Additionally, this compound has been found to modulate the activity of certain signaling proteins, thereby influencing various cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as increased or decreased cell proliferation, apoptosis, or differentiation . Furthermore, this compound has been shown to affect cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of various genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism . These interactions can lead to changes in the levels of specific metabolites, ultimately affecting cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and lysosomes . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles . The subcellular localization of this compound is essential for its interaction with specific biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinoside D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from plant materials using solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
The extraction process involves grinding the plant material, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Quinoside D unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren.
Substitution: Substitutionsreaktionen können an den glykosidischen Einheiten auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Industrie: Wird bei der Entwicklung von Naturstoff-basierten Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es interagiert mit zellulären Rezeptoren und Enzymen und moduliert Signalwege, die an Entzündungen, Apoptose und Zellproliferation beteiligt sind . Der genaue Wirkmechanismus ist noch Gegenstand der Forschung, es wird jedoch angenommen, dass er die Modulation von Schlüsselproteinen und Transkriptionsfaktoren beinhaltet .
Wirkmechanismus
Quinoside D exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation . The exact mechanism of action is still under investigation, but it is believed to involve the modulation of key proteins and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Quinoside D ist einzigartig unter den Triterpenoidglykosiden aufgrund seines spezifischen Glykosylierungsmusters und seiner biologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Oleanolsäureglykoside: Teilen ein ähnliches Triterpenoid-Rückgrat, unterscheiden sich aber in der Glykosylierung.
Ursolsäureglykoside: Ähnliche Struktur, aber mit unterschiedlichen biologischen Aktivitäten.
Taraxastan-Glykoside: Unterscheiden sich in der Triterpenoid-Kernstruktur und der Glykosylierung.
Diese Verbindungen teilen einige biologische Aktivitäten mit this compound, unterscheiden sich jedoch in ihren spezifischen Wirkungen und Anwendungen .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40-,44+,45-,46-,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBCZHVQXVBMJ-PQLKQRIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96990-19-1 | |
| Record name | Momordin IIc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


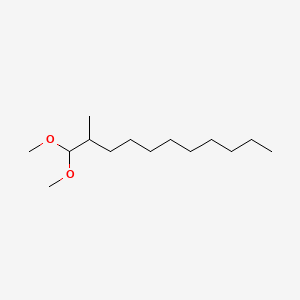
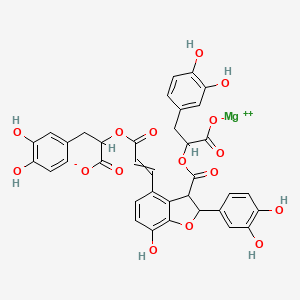
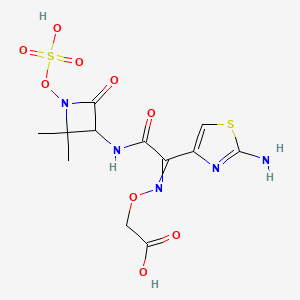
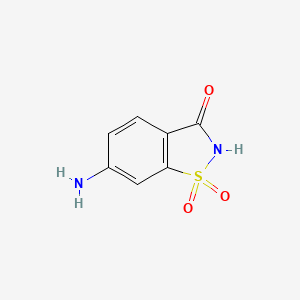
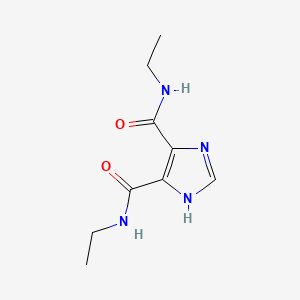
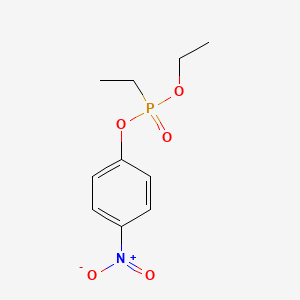

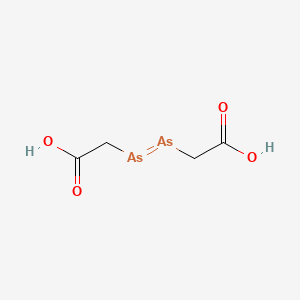



![(9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214462.png)
